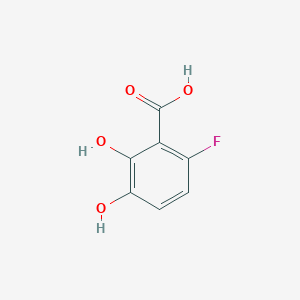

6-Fluoro-2,3-dihydroxybenzoic acid

Description

Contextualization of Dihydroxybenzoic Acid Scaffolds in Chemical Systems

Dihydroxybenzoic acid (DHBA) scaffolds are fundamental structural motifs in a variety of chemical and biological systems. These organic compounds consist of a benzene (B151609) ring substituted with two hydroxyl (–OH) groups and one carboxylic acid (–COOH) group. nih.gov The specific arrangement of these functional groups gives rise to several isomers, such as 2,3-DHBA, 2,4-DHBA, and 3,4-DHBA, each with distinct chemical characteristics. nih.gov

Naturally, these compounds are found in various plants and microorganisms. For instance, 2,3-dihydroxybenzoic acid is a natural phenol (B47542) found in the aquatic fern Salvinia molesta and is produced via the shikimate pathway. wikipedia.org A key feature of DHBAs, particularly those with ortho-dihydroxy groups like 2,3-DHBA, is their ability to act as potent chelating agents for metal ions, most notably iron. wikipedia.orgchemicalbook.com This property is leveraged by microorganisms that incorporate DHBA into siderophores—molecules that bind and transport iron. wikipedia.org In synthetic chemistry, the DHBA framework serves as a versatile building block for constructing more complex molecules and functional materials. nih.govgoogle.com Their inherent biological activities, including antioxidant and antimicrobial properties, make them and their derivatives subjects of interest in medicinal chemistry. wikipedia.orgnih.gov

Significance of Fluorine Substitution in Aromatic Systems for Modulating Chemical Properties

The introduction of fluorine atoms into aromatic compounds is a powerful and widely used strategy in modern chemistry to modulate molecular properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring can profoundly alter the molecule's electronic distribution, stability, and reactivity. numberanalytics.comtandfonline.com This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond. tandfonline.com

Overview of Research Trajectories for 6-Fluoro-2,3-dihydroxybenzoic Acid

Research on this compound primarily focuses on its role as a specialized building block in organic synthesis and as a subject of investigation in medicinal chemistry. As a derivative of 2,3-dihydroxybenzoic acid, it combines the inherent iron-chelating and redox properties of the catechol moiety with the unique modulatory effects of a fluorine substituent. wikipedia.org

Current research trajectories explore its utility as a precursor for the synthesis of more complex molecules where the fluorine atom can be used to fine-tune biological activity or serve as a reporter group in analytical studies. Investigations into its potential biological activities are often guided by the known properties of related compounds. For example, derivatives of dihydroxybenzoic acids are known to possess antimicrobial properties, often linked to their ability to disrupt microbial iron metabolism through chelation. The introduction of fluorine is hypothesized to modulate this activity. Similarly, its antioxidant potential is an area of interest, building on the known antioxidant capabilities of dihydroxybenzoic acid analogs. nih.gov The compound is also studied in the context of medicinal chemistry as a potential pharmacophore, where its structure could be incorporated into larger drug candidates to improve properties like metabolic stability and target binding affinity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table details the key chemical identifiers and properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₄ | uni.lu |

| Monoisotopic Mass | 172.01718 Da | uni.lu |

| InChI | InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12) | uni.lu |

| InChIKey | LDVNZXZKWHFOMJ-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C1=CC(=C(C(=C1O)O)C(=O)O)F | uni.lu |

| CAS Number | 492444-05-0 | bldpharm.com |

Table 2: Property Comparison: this compound vs. 2,3-Dihydroxybenzoic acid

This table compares the fluorinated compound with its non-fluorinated parent structure to highlight the effect of fluorine substitution.

| Property | This compound | 2,3-Dihydroxybenzoic acid |

| Molecular Formula | C₇H₅FO₄ | C₇H₆O₄ |

| Molar Mass | 172.10 g/mol | 154.12 g/mol |

| Appearance | - | Colorless solid |

| Melting Point | - | 205 °C |

| Source | uni.lu | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNZXZKWHFOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591906 | |

| Record name | 6-Fluoro-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492444-05-0 | |

| Record name | 6-Fluoro-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2,3 Dihydroxybenzoic Acid

Chemical Synthesis Routes

The chemical synthesis of 6-Fluoro-2,3-dihydroxybenzoic acid can be approached through various strategies, primarily involving the introduction of a fluorine atom onto a pre-existing dihydroxybenzoic acid framework or by constructing the molecule from a fluorinated precursor.

Precursor-Based Synthesis Strategies for this compound

The synthesis of this compound can commence from either non-fluorinated or fluorinated precursors. A common strategy involves the direct fluorination of 2,3-dihydroxybenzoic acid. In this approach, the hydroxyl groups activate the aromatic ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to them. The position C6 is sterically less hindered compared to C4, which is situated between a hydroxyl and a carboxyl group, and C5 which is also sterically accessible.

Another potential precursor-based strategy involves the use of a fluorinated starting material. For instance, a plausible route could start from a fluorinated and appropriately protected catechol or a fluorinated benzene (B151609) derivative, which is then carboxylated. An example from the patent literature for a related compound, 2,3-difluoro-6-methoxybenzoic acid, starts from 2,3-difluoro-6-methoxybenzaldehyde, which is then oxidized to the corresponding carboxylic acid. google.com This highlights a strategy where the fluorine atoms are incorporated early in the synthetic sequence.

A further synthetic route involves the alkylation of a dihydroxybenzoate ester, such as methyl 2,6-dihydroxybenzoate (B8749050), followed by hydrolysis. While this example starts with a 2,6-dihydroxy isomer, the principle of protecting the carboxylic acid as an ester and then performing reactions on the aromatic ring is a common tactic in organic synthesis.

A summary of potential precursor-based strategies is presented in the table below.

| Strategy | Precursor Example | Key Transformation | Reference |

| Direct Fluorination | 2,3-Dihydroxybenzoic Acid | Electrophilic Fluorination | |

| From Fluorinated Precursor | 2,3-Difluoro-6-methoxybenzaldehyde | Oxidation | google.com |

| Alkylation and Hydrolysis | Methyl 2,6-dihydroxybenzoate | Alkylation, Hydrolysis |

Regioselective Fluorination Techniques Applied to Dihydroxybenzoic Acid Derivatives

Achieving regioselectivity in the fluorination of dihydroxybenzoic acid derivatives is a critical challenge. The hydroxyl groups are strong ortho-, para-directing groups, making the positions activated for electrophilic attack. In the case of 2,3-dihydroxybenzoic acid, the C4, C5, and C6 positions are all activated.

Electrophilic fluorinating agents are commonly employed for such transformations. Selectfluor® (F-TEDA-BF4), a user-friendly and stable source of electrophilic fluorine, is a prominent reagent in this context. sigmaaldrich.comwikipedia.org It has been shown to effectively fluorinate activated aromatic systems, including phenols and their derivatives. mdpi.com The regioselectivity of the reaction with Selectfluor® can be influenced by the solvent, temperature, and the presence of additives. For instance, in the fluorination of imidazo[1,2-a]pyridines, the reaction with Selectfluor® in aqueous conditions showed good regioselectivity. nih.gov

The inherent directing ability of the substituents on the dihydroxybenzoic acid ring plays a crucial role. The hydroxyl groups at C2 and C3 strongly activate the ring. The carboxyl group at C1 is a deactivating group and a meta-director. The interplay of these electronic effects, along with steric considerations, will determine the final position of fluorination. The C6 position is ortho to the C1-carboxyl group (a deactivating influence) and para to the C3-hydroxyl group (an activating influence), while also being ortho to the C2-hydroxyl group (another activating influence). The regiochemical outcome will depend on the balance of these factors and the specific reaction conditions employed.

Transition metal-catalyzed fluorination represents another advanced technique. While not specifically detailed for 2,3-dihydroxybenzoic acid, methods involving palladium and other transition metals have been developed for the C-H fluorination of various aromatic compounds, often employing directing groups to achieve high regioselectivity. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is paramount to maximize the yield and purity of the desired 6-fluoro isomer and minimize the formation of other isomers and byproducts. Key parameters that are typically varied include the choice of fluorinating agent, solvent, temperature, and reaction time.

For direct fluorination, a comparison of different electrophilic fluorinating agents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and others, would be a primary step in optimization. The reactivity and selectivity of these reagents can vary significantly depending on the substrate. acs.org

The choice of solvent can have a profound impact on the reaction outcome. Solvents can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. For electrophilic fluorinations, solvents ranging from polar aprotic (like acetonitrile) to nonpolar (like dichloromethane) are often screened.

Temperature is another critical parameter. While some fluorinations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. mdpi.com However, higher temperatures can sometimes lead to decreased selectivity and the formation of undesired byproducts. A systematic study of the temperature profile is therefore essential.

The stoichiometry of the reactants, particularly the amount of the fluorinating agent, is also crucial. Using an excess of the fluorinating agent may lead to di- or poly-fluorinated products. Therefore, careful control of the molar ratios is necessary to favor mono-fluorination.

A hypothetical optimization table for the direct fluorination of 2,3-dihydroxybenzoic acid might look as follows:

| Parameter | Variations | Goal |

| Fluorinating Agent | Selectfluor®, NFSI, etc. | Maximize yield of 6-fluoro isomer |

| Solvent | Acetonitrile (B52724), Dichloromethane, Water | Improve selectivity and reaction rate |

| Temperature | Room Temperature, 40°C, 60°C | Find optimal balance between rate and selectivity |

| Molar Ratio (Substrate:Fluorinating Agent) | 1:1, 1:1.2, 1:1.5 | Minimize poly-fluorination |

Biosynthetic Pathways and Enzymatic Modifications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic routes to this compound and its analogs is an emerging area of research.

Investigation of Enzymatic Decarboxylation and Carboxylation Processes in Related Dihydroxybenzoic Acids

The enzymatic carboxylation and decarboxylation of dihydroxybenzoic acids are key reactions that could potentially be harnessed for the synthesis of fluorinated analogs. A notable example is the reversible carboxylation of catechol to 2,3-dihydroxybenzoic acid catalyzed by 2,3-dihydroxybenzoate decarboxylase. mdpi.com This demonstrates the feasibility of introducing a carboxyl group onto a catechol scaffold enzymatically.

More recently, the regioselective para-carboxylation of catechols using 3,4-dihydroxybenzoic acid decarboxylases (AroY) has been reported. researchgate.net These enzymes utilize a prenylated FMN cofactor and can directly carboxylate catechol substrates under ambient conditions. This discovery opens up possibilities for the enzymatic synthesis of various dihydroxybenzoic acids from simple catechol precursors.

Conversely, the decarboxylation of phenolic benzoic acid derivatives has also been studied. While not a synthetic route to the acid, it provides insight into the enzymatic processing of these molecules. Understanding the substrate specificity of these decarboxylases is crucial for determining if a fluorinated analog would be a viable substrate.

Potential Biocatalytic Approaches for this compound Analogs

The direct enzymatic fluorination of an aromatic precursor is a highly attractive but challenging approach. Fluorinases are a class of enzymes capable of forming a C-F bond. nih.gov While their natural substrates are specific, protein engineering efforts are underway to expand their substrate scope to include a wider range of molecules.

Another promising biocatalytic strategy involves the use of other enzymes that can tolerate fluorinated substrates. For instance, cytochrome P450 enzymes are known to catalyze a wide variety of reactions, including hydroxylations, on diverse substrates. mdpi.com It is conceivable that a P450 enzyme could be engineered to hydroxylate a fluorinated benzoic acid or a related precursor.

Furthermore, the synthesis of fluorinated catechol derivatives has been demonstrated using biocatalytic methods. researchgate.net These fluorinated catechols could then potentially serve as substrates for the enzymatic carboxylation reactions described in the previous section to yield fluorinated dihydroxybenzoic acids.

The hydrolase-catalyzed kinetic resolution of fluorinated racemates of arylcarboxylic acids has also been described, offering a route to enantiomerically pure fluorinated building blocks. mdpi.com This could be relevant if a chiral center is introduced into the molecule.

A summary of potential biocatalytic approaches is provided in the table below.

| Biocatalytic Approach | Enzyme Class | Potential Transformation | Reference |

| Direct Fluorination | Fluorinases | Fluorination of 2,3-dihydroxybenzoic acid | nih.gov |

| Hydroxylation of Fluorinated Precursor | Cytochrome P450s | Hydroxylation of a fluorobenzoic acid | mdpi.com |

| Carboxylation of Fluorinated Precursor | Carboxylases | Carboxylation of a fluorinated catechol | mdpi.comresearchgate.net |

| Kinetic Resolution | Hydrolases | Resolution of a racemic fluorinated analog | mdpi.com |

Derivatization and Functionalization Strategies

The derivatization of this compound involves targeted chemical reactions at its carboxylic acid and phenolic hydroxyl moieties. These transformations are essential for synthesizing new chemical entities, creating prodrugs with improved pharmacokinetic profiles, and preparing derivatives suitable for analytical detection.

The carboxylic acid group is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and altering biological activity.

Esterification: Esters are commonly synthesized to enhance the lipophilicity of a parent drug, potentially improving its absorption and cell penetration. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. For instance, the direct esterification of phenolic acids can be achieved, though it often requires specific catalysts to proceed efficiently researchgate.net. A common method involves the reaction with an alcohol in the presence of reagents like oxalyl chloride and 4-dimethylaminopyridine (B28879) (DMAP) nih.gov.

Amidation: The formation of an amide bond is a cornerstone of organic and medicinal chemistry nih.govnih.gov. Direct amidation of carboxylic acids with amines can be challenging and often requires catalysts like titanium tetrafluoride (TiF₄) in refluxing toluene (B28343) to proceed effectively researchgate.net. Alternatively, the carboxylic acid can be "activated" first. For example, hydrazide-hydrazone derivatives of the structurally similar 2,4-dihydroxybenzoic acid have been synthesized by first converting the carboxylic acid to a hydrazide, which is then condensed with various aromatic aldehydes mdpi.com. Amidation can also be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, before reaction with an amine. The synthesis of favipiravir, a carboxamide derivative, utilizes such multi-step sequences involving amidation nih.gov.

Below is a table summarizing potential esterification and amidation strategies for this compound based on established methods for similar compounds.

Table 1: Proposed Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Resulting Derivative | Purpose |

|---|---|---|---|

| Esterification | R-OH, Oxalyl Chloride, DMAP | Alkyl 6-fluoro-2,3-dihydroxybenzoate | Increase lipophilicity |

| Amidation | R-NH₂, TiF₄, Toluene (reflux) | N-Substituted 6-fluoro-2,3-dihydroxybenzamide | Introduce new functionalities, prodrug synthesis |

| Hydrazide Formation | Hydrazine hydrate, Ethanol (reflux) | 6-Fluoro-2,3-dihydroxybenzohydrazide | Intermediate for further derivatization mdpi.com |

| Amide Synthesis via Hydrazide | R-CHO, Ethanol (reflux) | N'-Alkylidene-6-fluoro-2,3-dihydroxybenzohydrazide | Synthesis of hydrazone derivatives mdpi.com |

The two phenolic hydroxyl groups of this compound are reactive sites for etherification and acylation. These reactions can protect the hydroxyl groups, prevent unwanted metabolism (such as glucuronidation), and modulate the compound's electronic and steric properties.

Etherification: This reaction involves converting the hydroxyl group (-OH) into an ether (-OR). A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (R-X) . This strategy allows for the introduction of various alkyl or aryl groups onto the phenolic oxygen.

Acylation: Acylation introduces an acyl group (R-C=O) to the phenolic oxygen, forming an ester. This is distinct from the esterification of the carboxylic acid moiety. Acylation can be achieved using acylating agents like acid anhydrides or acyl chlorides in the presence of a base. These reactions are often used to install protecting groups or to create prodrugs that can be hydrolyzed by esterases in the body to release the active phenolic compound youtube.com.

The table below outlines potential strategies for modifying the phenolic hydroxyl groups.

Table 2: Proposed Etherification and Acylation Reactions

| Reaction Type | Reagents and Conditions | Resulting Derivative | Purpose |

|---|---|---|---|

| Etherification | 1. NaH (Base)2. R-X (Alkyl Halide) | 6-Fluoro-2,3-dialkoxybenzoic acid | Protection of hydroxyls, modify solubility |

| Acylation | Acetic Anhydride, Pyridine (Base) | 6-Fluoro-2,3-diacetoxybenzoic acid | Prodrug synthesis, protection of hydroxyls |

A key application of derivatization is the synthesis of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. This approach can overcome issues like poor solubility, rapid metabolism, or inefficient delivery youtube.comnih.gov.

Ester Prodrugs: The carboxylic acid and phenolic hydroxyl groups are ideal handles for creating ester prodrugs.

Improving Water Solubility: Attaching hydrophilic moieties like amino acids or phosphates can significantly increase aqueous solubility, making a compound suitable for parenteral administration nih.gov. For example, an L-valine ester prodrug can be synthesized to improve water solubility and is often cleaved by esterases in vivo nih.gov. Similarly, a phosphate (B84403) group can be added to a hydroxyl moiety to create a highly water-soluble phosphate ester prodrug youtube.comnih.gov.

Improving Lipophilicity: Conjugating the molecule with lipophilic moieties like long-chain fatty acids can enhance absorption and cellular uptake nih.gov. For example, a myristic acid ester could be formed at one of the hydroxyl groups to increase the compound's ability to cross cell membranes nih.gov.

Ether Prodrugs: Ether linkages can also be used to attach pro-moieties. For instance, a glucuronide prodrug can be synthesized by linking glucuronic acid to a phenolic hydroxyl group, a strategy sometimes used to improve solubility nih.gov.

Table 3: Prodrug and Conjugate Strategies

| Prodrug/Conjugate Strategy | Moiety to Attach | Functional Group Targeted | Resulting Linkage | Purpose |

|---|---|---|---|---|

| Solubility Enhancement | L-Valine | Carboxylic Acid | Amide/Ester | Increase aqueous solubility nih.gov |

| Solubility Enhancement | Phosphate | Phenolic Hydroxyl | Phosphate Ester | Increase aqueous solubility youtube.comnih.gov |

| Lipophilicity Enhancement | Fatty Acid (e.g., Myristic Acid) | Phenolic Hydroxyl or Carboxylic Acid | Ester | Enhance cellular uptake nih.gov |

| Targeted Delivery | Glucuronic Acid | Phenolic Hydroxyl | Ether | Improve solubility, potential for targeted release nih.gov |

For analysis by techniques like gas chromatography-mass spectrometry (GC-MS), polar functional groups such as carboxylic acids and phenols must be derivatized. This process reduces their polarity and increases their volatility and thermal stability, making them suitable for GC analysis mdpi.comresearchgate.net.

Derivatization with Chloroformates: Alkyl chloroformates, particularly highly-fluorinated variants, are effective reagents for the simultaneous derivatization of both carboxylic acid and phenolic hydroxyl groups in a single step, directly in an aqueous medium nih.govmdpi.comresearchgate.net. The reaction converts carboxylic acids into esters and phenols into carbonates.

A study comparing four highly-fluorinated chloroformates for derivatizing polar analytes, including the structurally similar 2,4-dihydroxybenzoic acid, found that 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) showed the best performance. nih.gov This reagent provided good reaction efficiency and excellent chromatographic properties for analysis by GC coupled with mass spectrometry in the electron capture negative ionization (ECNI) mode, which offers very high sensitivity for fluorinated compounds. nih.gov The entire derivatization and extraction can be completed in under 10 minutes nih.gov.

Other Derivatization Methods:

Silylation: This is a common technique where active hydrogens on hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.comgcms.cz.

Alkylation/Esterification: Reagents like BF₃ in methanol (B129727) (BF₃·MeOH) can be used to specifically convert carboxylic acids to their methyl esters for the analysis of fluorobenzoic acids nih.gov.

Table 4: Derivatization Reagents for Analytical Characterization of Phenolic Acids

| Reagent | Abbreviation | Functional Groups Targeted | Derivative Formed | Analytical Technique |

|---|---|---|---|---|

| Ethyl Chloroformate | ECF | -COOH, -OH | Ethyl Ester, Ethyl Carbonate | GC-MS mdpi.com |

| Methyl Chloroformate | MCF | -COOH, -OH | Methyl Ester, Methyl Carbonate | GC-MS nih.gov |

| 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate | OFPCF | -COOH, -OH | Octafluoropentyl Ester/Carbonate | GC-ECNI-MS nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH | Trimethylsilyl (TMS) Ester/Ether | GC-MS mdpi.com |

| Boron trifluoride-methanol complex | BF₃·MeOH | -COOH | Methyl Ester | GC-MS nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Carbonyls (C=O) | PFB-Oxime | GC-MS mdpi.comrsc.org |

Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 2,3 Dihydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Fluoro-2,3-dihydroxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional (2D) techniques, provides a complete picture of the molecular framework.

Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The molecule has two aromatic protons, H-4 and H-5. Their chemical shifts and coupling patterns are influenced by the surrounding hydroxyl, carboxyl, and fluorine substituents.

For comparison, the parent compound, 2,3-dihydroxybenzoic acid, shows three aromatic proton signals. np-mrd.org The introduction of the highly electronegative fluorine atom at the C-6 position in this compound is expected to significantly deshield the adjacent proton (H-5), shifting its signal downfield. The H-4 proton's chemical shift would also be affected, though to a lesser extent. Furthermore, the fluorine atom will introduce spin-spin coupling with the protons, splitting their signals. The expected ¹H NMR data involves two doublets in the aromatic region, corresponding to the two neighboring protons, with coupling constants characteristic of ortho and meta H-F interactions. The protons of the hydroxyl (OH) and carboxylic acid (COOH) groups typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Comparative and Predicted ¹H NMR Chemical Shifts (δ) in ppm (Spectra referenced to TMS, typically run in DMSO-d₆)

| Compound | H-4 | H-5 | H-6 | Aromatic Coupling Constants (J) |

| 2,3-Dihydroxybenzoic Acid np-mrd.org | ~7.05 (dd) | ~6.75 (t) | ~7.29 (dd) | J ≈ 8.0 Hz |

| This compound (Predicted) | ~7.1-7.3 (dd) | ~7.4-7.6 (dd) | - | J(H4-H5) ≈ 8-9 Hz, J(H5-F6) ≈ 6-9 Hz (ortho), J(H4-F6) ≈ 2-4 Hz (meta) |

Note: Predicted values are estimates based on known substituent effects. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. This compound has seven distinct carbon environments: five in the aromatic ring, one in the carboxyl group, and the carbon of the carboxylic acid. The chemical shifts are highly dependent on the attached functional groups.

The carbons directly bonded to electronegative oxygen (C-2, C-3) and fluorine (C-6) atoms are expected to show significant downfield shifts. The fluorine atom also introduces C-F coupling, which is observable in the ¹³C NMR spectrum. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) provides valuable information for assigning the fluorinated carbon and its neighbors. For instance, the C-6 carbon will appear as a doublet with a large coupling constant (¹JCF > 200 Hz). The signals for C-1 and C-5 will also be split by smaller two-bond (²JCF) couplings.

Table 2: Comparative and Predicted ¹³C NMR Chemical Shifts (δ) in ppm (Spectra referenced to TMS, typically run in DMSO-d₆)

| Carbon | 2,3-Dihydroxybenzoic Acid chemicalbook.com | This compound (Predicted) | Predicted C-F Coupling (JCF) |

| C-1 | ~114.7 | ~112-115 (d) | ²J ≈ 20-30 Hz |

| C-2 | ~145.9 | ~146-149 (d) | ³J ≈ 5-10 Hz |

| C-3 | ~151.1 | ~150-153 | |

| C-4 | ~118.8 | ~119-122 | |

| C-5 | ~118.4 | ~117-120 (d) | ²J ≈ 20-30 Hz |

| C-6 | ~122.5 | ~155-160 (d) | ¹J ≈ 240-260 Hz |

| C=O | ~171.8 | ~169-172 | ³J ≈ 2-5 Hz |

Note: Predicted values are estimates based on known substituent and coupling effects. Actual values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorinated compounds. nih.govresearchgate.net Since ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, it provides clear signals without the background noise present in other forms of NMR. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Aromatic fluorine atoms typically resonate in the range of -100 to -170 ppm relative to the standard CFCl₃. ucsb.edu The exact chemical shift would be influenced by the ortho-hydroxyl and meta-carboxyl groups. The signal will appear as a doublet of doublets due to coupling with the ortho proton (H-5) and the meta proton (H-4). This coupling provides direct evidence of the fluorine's position on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is exceptionally powerful for mapping the molecular skeleton. For this compound, key HMBC correlations would include:

H-4 correlating to C-2, C-3, C-5, and C-6.

H-5 correlating to C-1, C-3, and C-4.

The carboxylic acid proton correlating to C-1, C-2, and C-6. These correlations would unequivocally confirm the substitution pattern of the aromatic ring. bmrb.io The ability to observe long-range H-F and C-F correlations can also be exploited in specialized 2D experiments to further solidify the structure. jeol.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" based on its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, carbonyl, and C-F bonds.

O-H Stretching: Due to the two phenolic hydroxyl groups and the carboxylic acid, a very broad absorption band is expected in the region of 2500-3500 cm⁻¹. This broadness is a result of extensive intermolecular and intramolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is predicted to appear around 1670-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding and conjugation with the aromatic ring.

C=C Stretching: Aromatic ring vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption characteristic of the C-F bond in an aromatic compound is expected in the 1100-1300 cm⁻¹ range.

C-O Stretching: Phenolic C-O stretching vibrations will likely appear between 1200-1300 cm⁻¹.

By comparing the spectrum to that of the parent compound, 2,3-dihydroxybenzoic acid, the appearance of the strong C-F stretching band would provide clear evidence of fluorination. nist.govspectrabase.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid & Phenol (B47542) | 2500-3500 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1670-1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1100-1300 | Strong |

| C-O Stretch | Phenol | 1200-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its conjugation and chromophores.

The electronic absorption spectrum of this compound is determined by the π-electron system of the benzene (B151609) ring, which is influenced by the electron-donating hydroxyl groups and the electron-withdrawing fluorine atom and carboxylic acid group. While a specific UV-Vis spectrum for this compound is not prominently documented, the spectra of related dihydroxybenzoic acid isomers offer valuable comparative data. sielc.comsielc.com

For example, the UV-Vis spectrum of 2,4-dihydroxybenzoic acid shows absorption maxima at approximately 208 nm, 258 nm, and 296 nm. sielc.com Similarly, 3,4-dihydroxybenzoic acid exhibits absorption maxima around 206 nm, 218 nm, and 294 nm. sielc.com It is anticipated that this compound will also display multiple absorption bands in the UV region, characteristic of the substituted benzene ring. The position and intensity of these bands will be subtly altered by the presence of the fluorine atom, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: UV-Vis Absorption Maxima of Dihydroxybenzoic Acid Isomers

| Compound | Absorption Maxima (nm) |

| 2,4-Dihydroxybenzoic Acid | 208, 258, 296 sielc.com |

| 3,4-Dihydroxybenzoic Acid | 206, 218, 294 sielc.com |

This table presents data for related compounds to infer the expected spectral region for this compound.

The catechol-like arrangement of the hydroxyl groups in 2,3-dihydroxybenzoic acid and its derivatives makes them effective chelating agents for various metal ions. Spectrophotometry is a key technique to study the formation and stoichiometry of these metal complexes in solution.

The complexation of 2,3-dihydroxybenzoic acid with metal ions such as iron(III) has been studied, revealing the formation of colored complexes. nih.gov The formation of these complexes leads to significant changes in the UV-Vis spectrum, with the appearance of new absorption bands, often in the visible region, corresponding to ligand-to-metal charge transfer (LMCT) transitions.

While specific spectrophotometric studies on the complexation of this compound are not detailed in the available literature, it is expected to form stable complexes with metal ions like Fe(III). The fluorine substituent may influence the acidity of the phenolic protons and the electron density on the oxygen atoms, thereby affecting the stability constants and the spectroscopic properties of the resulting metal complexes. The study of these complexes is crucial for understanding the potential roles of such compounds in metal chelation applications.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₇H₅FO₄), HRESIMS is crucial for confirming its identity.

Predicted HRESIMS data for various adducts of this compound are available and serve as a reference for experimental work. uni.lu These predictions are based on the exact masses of the constituent isotopes.

Table 2: Predicted HRESIMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₆FO₄]⁺ | 173.02446 |

| [M+Na]⁺ | [C₇H₅FO₄Na]⁺ | 195.00640 |

| [M-H]⁻ | [C₇H₄FO₄]⁻ | 171.00990 |

Data sourced from PubChem. uni.lu These values are predicted and serve as a guide for experimental mass determination.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. Polar compounds like this compound, which contain hydroxyl and carboxylic acid functional groups, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogues.

A common derivatization method is silylation, where the active hydrogens in the hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. nih.gov

The resulting silylated derivative of this compound would be amenable to GC-MS analysis. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the mass of the silylated molecule, as well as characteristic fragmentation patterns that can be used for structural confirmation. For example, the loss of a methyl group (CH₃) from a TMS group is a common fragmentation pathway, leading to an [M-15]⁺ ion. Analysis of the fragmentation can help to confirm the structure of the original molecule. While specific GC-MS data for derivatized this compound is not available, the analysis of other derivatized dihydroxybenzoic acids provides a framework for the expected results. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a powerful tool for the analysis of a wide range of molecules, from large biopolymers to small organic compounds. news-medical.netnih.gov In the context of this compound and its derivatives, MALDI-TOF MS offers a rapid and sensitive method for molecular weight determination, purity assessment, and structural characterization. The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. nih.gov

The primary application of MALDI-TOF MS for this compound would be the accurate determination of its molecular mass. The high-resolution capabilities of modern TOF analyzers allow for the confirmation of the elemental composition of the parent molecule and its derivatives. In positive-ion mode, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺, but also as adducts with alkali metal ions such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities. nih.gov In negative-ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species.

Detailed research findings on analogous compounds provide a framework for the potential structural elucidation of this compound derivatives. Collision-induced dissociation (CID) performed in a MALDI-TOF/TOF instrument can provide valuable structural information by inducing fragmentation of a selected precursor ion. researchgate.net For benzoic acid derivatives, a characteristic fragmentation pathway involves the loss of carbon dioxide (CO2) from the deprotonated molecule. pnas.org The stability of the resulting fragment ions can provide insights into the substitution pattern on the aromatic ring. The presence of the fluorine atom and two hydroxyl groups will direct the fragmentation pathways, and the analysis of these patterns can help to confirm the structure of synthesized derivatives.

Furthermore, MALDI-TOF MS can be employed to monitor chemical reactions involving this compound, such as esterification, amidation, or other derivatizations. By analyzing the reaction mixture at different time points, the consumption of the starting material and the formation of the desired product can be tracked, providing a rapid assessment of reaction progress and purity of the product.

The selection of an appropriate matrix is crucial for the successful MALDI-TOF MS analysis of small molecules like this compound. Dihydroxybenzoic acid isomers themselves are often used as matrices. nih.govchemrxiv.org Given the structural similarity, it is plausible that this compound could even exhibit some self-matrixing properties, although this would require experimental verification. Other common matrices for small molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA), may also be suitable.

The following interactive data table provides the predicted mass-to-charge ratios (m/z) for various adducts of this compound in both positive and negative ion modes. These values are essential for the identification of the compound in a MALDI-TOF mass spectrum.

| Adduct | Mass-to-Charge Ratio (m/z) | Ion Mode |

|---|---|---|

| [M+H]⁺ | 173.0245 | Positive |

| [M+Na]⁺ | 195.0064 | Positive |

| [M+K]⁺ | 210.9803 | Positive |

| [M+NH₄]⁺ | 190.0510 | Positive |

| [M-H]⁻ | 171.0099 | Negative |

Lack of Crystallographic Data Prevents In-Depth Analysis of this compound's Solid-State Chemistry

Despite a comprehensive search of scientific literature and crystallographic databases, detailed information regarding the solid-state chemistry and crystal engineering of this compound remains elusive. Specifically, no publicly available single-crystal X-ray diffraction data for the compound or its co-crystals could be located. This foundational information is essential for a thorough examination of its crystal structure, hydrogen bonding networks, and potential for polymorphism, as requested.

The study of a compound's solid-state properties begins with the determination of its crystal structure, typically through single-crystal X-ray analysis. This technique provides precise atomic coordinates, defining the unit cell parameters, space group, and the exact arrangement of molecules within the crystal lattice. Without this primary data for this compound, a detailed discussion of its specific supramolecular synthons, packing motifs, and potential for forming different crystalline forms (polymorphs) or incorporating solvent molecules (solvates) cannot be conducted.

While research exists on related compounds, such as other fluorinated benzoic acids and various dihydroxybenzoic acid isomers, extrapolating these findings to this compound would be speculative. The precise placement of the fluorine atom and hydroxyl groups significantly influences the electronic and steric properties of the molecule, which in turn dictates the intermolecular interactions and the resulting crystal packing.

Therefore, without experimental crystallographic data for this compound, the generation of a scientifically accurate and detailed article on its solid-state chemistry and crystal engineering, as per the specified outline, is not possible at this time. Further experimental research is required to elucidate the crystal structure and solid-state behavior of this specific compound.

Solid State Chemistry and Crystal Engineering of 6 Fluoro 2,3 Dihydroxybenzoic Acid Systems

Polymorphism and Solvate Formation

Strategies for Obtaining Specific Polymorphs and Solvates

There is no specific information available in the scientific literature regarding strategies for obtaining different polymorphic or solvated forms of 6-Fluoro-2,3-dihydroxybenzoic acid. Research on non-fluorinated dihydroxybenzoic acid isomers, such as 2,3-dihydroxybenzoic acid, has shown that solvent-free methods like sublimation and melt crystallization can be effective in generating new guest-free polymorphs, as solution-based crystallization often yields solvates or hydrates. acs.orgresearchgate.net However, without experimental data, it is impossible to determine if these methods would be successful for the fluorinated derivative or what specific crystalline forms would result.

Co-crystallization and Salt Formation

No studies detailing the co-crystallization or salt formation of this compound with any other compound have been found. The subsequent subsections, therefore, remain speculative and are discussed here in the context of related molecules to highlight the type of research that would be necessary.

Design and Synthesis of Pharmaceutical Salts and Co-crystals Involving Dihydroxybenzoic Acid Isomers

The design and synthesis of pharmaceutical salts and co-crystals are established strategies in crystal engineering to improve the physicochemical properties of active pharmaceutical ingredients (APIs). google.com Dihydroxybenzoic acid isomers are frequently used as co-formers in these multi-component systems. acs.orgnih.gov For instance, various isomers have been successfully co-crystallized with APIs like theobromine and ethenzamide. nih.gov The selection of a specific isomer is critical, as the positions of the hydroxyl groups dictate the possible hydrogen bonding patterns and influence the final crystal structure. nih.gov The introduction of a fluorine atom, as in this compound, would further modify the electronic properties and hydrogen bonding capabilities of the molecule, making its behavior in co-crystallization unpredictable without specific experimental investigation. researchgate.netrsc.org

Role of Charge-Assisted Hydrogen Bonds in Crystal Engineering

Charge-assisted hydrogen bonds (CAHBs) are particularly strong, ionically-enhanced hydrogen bonds that play a crucial role in the formation and stabilization of molecular salts. mdpi.com These interactions occur between an ionized acid and an ionized base and are a key tool in designing robust crystal structures. In the context of dihydroxybenzoic acids, the formation of a salt with a basic API would involve the transfer of a proton from the carboxylic acid group to the API, creating a carboxylate anion and a cation. The resulting CAHBs between these charged species are highly directional and contribute significantly to the lattice energy of the crystal. acs.org While this is a fundamental principle in crystal engineering, no studies have been published that analyze the specific role or presence of charge-assisted hydrogen bonds in any crystalline system involving this compound.

Formation of Multicomponent Organic-Salt Alloys

The concept of multicomponent organic-salt alloys, or salt co-crystals, involves the co-crystallization of a salt with a neutral "guest" molecule. This approach has been used to modify the properties of pharmaceutical salts. While there are examples of salt co-crystals involving dihydroxybenzoic acid isomers, there is no information regarding the formation of such systems with this compound. The formation and structure of these complex systems depend on a delicate balance of intermolecular interactions, including the strong charge-assisted hydrogen bonds of the salt and weaker interactions with the neutral guest molecule.

Computational Chemistry and Theoretical Studies of 6 Fluoro 2,3 Dihydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. For 6-Fluoro-2,3-dihydroxybenzoic acid, these methods provide detailed insights into its geometry, electronic landscape, and vibrational characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules. By optimizing the molecular geometry, researchers can determine the most stable three-dimensional arrangement of atoms. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org

The introduction of a fluorine atom to the 2,3-dihydroxybenzoic acid scaffold significantly influences its electronic structure. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can alter the charge distribution across the aromatic ring and the acidity of the hydroxyl and carboxylic acid groups. This modification is critical as it can impact the molecule's interaction with biological targets. DFT calculations are instrumental in quantifying these electronic perturbations.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative, based on typical values for substituted benzoic acids. Precise values for this compound would require specific DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carbonyl) | ~1.22 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| O-H (carboxyl) | ~0.98 Å | |

| Bond Angle | C-C-F | ~119° |

| C-C-O (hydroxyl) | ~120° | |

| O-C=O (carboxyl) | ~123° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° (for planarity) |

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO levels compared to the parent compound, 2,3-dihydroxybenzoic acid. It has been suggested that the inductive effect of fluorine can lower the HOMO energy of dihydroxybenzoic acid (DHB) by approximately 0.3 eV. This change can influence the molecule's redox properties and its susceptibility to charge transfer interactions. nih.gov

Table 2: Frontier Molecular Orbital Energies (Theoretical) Note: This table presents hypothetical values based on related compounds to illustrate the concept.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Dihydroxybenzoic acid | -5.8 | -1.5 | 4.3 |

| This compound | -6.1 | -1.8 | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions like hydrogen bonding. nih.govresearchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the hydroxyl groups would exhibit the most positive potential (blue), marking them as hydrogen bond donors. The fluorine atom, due to its high electronegativity, also contributes to a negative potential region. These maps are vital for understanding how the molecule might dock into the active site of an enzyme or receptor.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational analysis using DFT complements experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding modes, researchers can make precise assignments for the peaks observed in experimental spectra. nih.govresearchgate.net

For this compound, key vibrational modes include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, C-C stretching within the aromatic ring, and the C-F stretching. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

Table 3: Key Vibrational Frequencies (Theoretical) for this compound Note: Frequencies are approximate and based on characteristic ranges for similar functional groups.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Carboxyl) | -COOH | 3200 - 3400 |

| O-H Stretch (Hydroxyl) | Phenolic -OH | 3500 - 3600 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C=O Stretch (Carboxyl) | -COOH | 1680 - 1720 |

| C-C Stretch (Aromatic) | Ar C-C | 1450 - 1600 |

| C-F Stretch | Ar-F | 1100 - 1300 |

| O-H Bend (Carboxyl) | -COOH | 1210 - 1440 |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the motion and interactions of molecules over time. This is particularly useful for understanding how a molecule behaves in a biological environment, such as in solution.

Investigation of Molecular Behavior and Association in Solution

MD simulations can be used to investigate the behavior of this compound in an explicit solvent, such as water. These simulations track the trajectories of the solute and solvent molecules, providing insights into solvation, conformational changes, and intermolecular associations. nih.gov

Solvation Studies and Conformational Dynamics of this compound

The behavior of this compound in a solvent environment is a key determinant of its chemical reactivity and biological activity. Computational solvation studies are employed to understand these interactions at a molecular level. These studies typically involve a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to model the solute-solvent interactions accurately.

Solvation Models:

Implicit and explicit solvation models are the two primary approaches used to study the solvation of this compound.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the conformational stability and electronic properties of the molecule.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit solvent molecules provide a dynamic picture of the solvation shell around the this compound molecule.

Conformational Dynamics:

Studies on similar molecules, like 3-fluorobenzoic acid dimers, have shown that different conformers can exhibit distinct spectral and dynamical properties. nih.gov This underscores the importance of understanding the conformational dynamics of this compound.

Interactive Data Table: Predicted Conformational Data

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science. Crystal Structure Prediction (CSP) methodologies combine sophisticated search algorithms with accurate energy calculations to identify the most stable crystal packing arrangements.

Computational Approaches for Predicting Polymorphic and Solvated Phases

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of solvates (crystals containing solvent molecules) are critical considerations in the pharmaceutical industry. Computational approaches to predict these phases for this compound involve several key steps:

Generation of Trial Crystal Structures: A large number of plausible crystal structures are generated using algorithms that explore different space groups, unit cell dimensions, and molecular orientations.

Energy Minimization: The energies of these trial structures are then minimized using force fields or, for higher accuracy, quantum mechanical methods. This process refines the crystal packing and identifies locally stable structures.

Lattice Energy Ranking: The minimized structures are ranked based on their lattice energies. The structures with the lowest lattice energies are considered the most likely candidates for the experimentally observed forms.

The tendency of dihydroxybenzoic acids to form solvates can be influenced by the molecule's ability to form efficient packing in its pure form. nih.gov Computational methods can also be used to predict the likelihood of solvate formation by calculating the relative stability of the solvated crystal compared to the pure crystal and the neat solvent.

Analysis of Crystal Energy Landscapes

The output of a CSP study is a crystal energy landscape, which is a plot of the lattice energy versus a structural descriptor, such as the unit cell volume or density. This landscape provides a comprehensive view of the possible crystal structures and their relative stabilities.

Key Features of a Crystal Energy Landscape:

Global Minimum: The structure with the lowest energy on the landscape represents the most stable predicted crystal form.

Metastable Polymorphs: Other low-energy structures on the landscape represent potential metastable polymorphs that could be experimentally accessible under specific crystallization conditions.

Structural Similarity: The landscape can reveal groups of structurally similar polymorphs, providing insights into the potential for interconversion between different crystalline forms.

For dihydroxybenzoic acid isomers, it has been shown that different polymorphs can vary in the number of symmetry-independent molecules and the nature of their hydrogen bond synthons. acs.org The analysis of the crystal energy landscape for this compound would similarly focus on identifying the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. Density Functional Theory (DFT) calculations are often employed to accurately model these interactions and refine the energy rankings of the predicted structures.

Interactive Data Table: Predicted Polymorph Data

Biochemical and Chemical Biology Investigations of 6 Fluoro 2,3 Dihydroxybenzoic Acid

Metal Chelation and Coordination Chemistry

The structure of 6-Fluoro-2,3-dihydroxybenzoic acid, featuring adjacent hydroxyl groups and a carboxylate moiety, provides an ideal framework for the chelation of metal ions. This section explores its properties as a ligand, the electrochemical nature of its metal complexes, and its functional role in mimicking natural iron-sequestration systems.

Ligand Properties of this compound with Metal Ions

The parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), is a well-documented chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions. researchgate.net It typically coordinates with metals through the oxygen atoms of the catechol-like hydroxyl groups and the carboxylate group, acting as a bidentate or tridentate ligand. researchgate.net Studies on 2,3-DHBA have detailed its complex formation with biologically significant metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The predominant species formed are often ML and ML₂, with some metals also forming protonated complexes like ML₂H₂. researchgate.net

The introduction of a fluorine atom at the 6-position of the benzene (B151609) ring is expected to modify these ligand properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing effect. This effect can reduce the electron density on the adjacent hydroxyl groups, which may, in turn, alter the binding constants of the metal-ligand complexes. For instance, the iron-binding constant for 2,3-DHBA could potentially decrease in its fluorinated analog, a phenomenon observed in similar fluorinated salicylates. Despite this, the fundamental chelating ability conferred by the dihydroxy-carboxylate structure remains, allowing this compound to interact with and sequester metal ions. The stability of these complexes is influenced by factors such as pH and the dielectric constant of the medium. researchgate.net

Table 1: Stability Constants of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Complexes with Various Metal Ions This table presents data for the non-fluorinated analog, 2,3-DHBA, to illustrate the baseline chelating ability. The electron-withdrawing nature of the fluorine in this compound may lead to slightly different stability constants.

| Metal Ion | Complex Species | Log Stability Constant (log β) |

| Co(II) | ML | 9.92 |

| ML₂ | 17.38 | |

| Ni(II) | ML | 10.45 |

| ML₂ | 18.51 | |

| Cu(II) | ML | 13.56 |

| ML₂ | 24.08 | |

| Zn(II) | ML | 10.89 |

| ML₂ | 19.34 | |

| Data sourced from pH-metric studies in a 1,2-propanediol–water mixture. researchgate.net |

Electrochemical Studies of Metal-Ligand Interactions (e.g., with Cu(II))

In systems that also contain hydrogen peroxide (H₂O₂), the oxidation of 2,3-DHBA by Cu(II) is enhanced. nih.gov This enhancement is due to the regeneration of Cu(II) through the oxidation of Cu(I) by H₂O₂. nih.govresearchgate.net This redox cycling between Cu(I) and Cu(II) in the presence of H₂O₂ also leads to the production of highly reactive hydroxyl radicals (•OH). nih.gov The generation of these radicals indicates that chelator-mediated Fenton reactions are a key feature of the interaction between 2,3-DHBA and copper ions, a process with significant implications in biological and environmental systems. nih.gov

Role in Siderophore Mimicry and Iron Sequestration

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. nih.gov The compound 2,3-dihydroxybenzoic acid is a classic example of a siderophore produced by bacteria such as Brucella abortus and is essential for iron acquisition in iron-limited conditions. nih.gov These molecules compete effectively with host iron-binding proteins like transferrin and lactoferrin. nih.gov

This compound functions as a siderophore mimic. Its structural similarity to 2,3-DHBA allows it to engage with the biochemical pathways of iron homeostasis. A primary molecular target for this class of compounds is the enzyme 2,3-dihydroxybenzoate-AMP ligase (EntA), which is pivotal in the biosynthesis of siderophores. By interacting with this enzyme, this compound can disrupt its normal function, thereby affecting microbial iron uptake and metabolism. This ability to chelate iron and interfere with siderophore-related enzymatic machinery underscores its role in iron sequestration and as a tool for probing bacterial iron metabolism. nih.govnih.gov

Enzymatic Interactions and Biotransformations

The reactivity of this compound extends to its interactions with enzymes, particularly those involved in modifying aromatic carboxylic acids. This section details its profile as a substrate for decarboxylases and the broader enzymatic transformations that its structural analogs undergo.

Substrate Profiling and Kinetic Characterization with Decarboxylases

Benzoic acid decarboxylases are a class of enzymes that catalyze the non-oxidative removal of a carboxyl group from an aromatic ring. nih.gov Several of these enzymes, particularly 2,3-dihydroxybenzoic acid decarboxylases (2,3-DHBDs), have been isolated and characterized from fungal and bacterial sources, such as Fusarium oxysporum and Aspergillus oryzae. nih.govnih.gov These enzymes exhibit reversible catalytic activity and are notable for their broad substrate tolerance. nih.govnih.gov

While direct kinetic data for this compound is not extensively documented, studies on various substituted salicylic (B10762653) acids provide strong insights into its potential as a substrate. For example, 2,3-DHBD from Fusarium oxysporum (2,3-DHBD_Fo) shows a high catalytic efficiency for its natural substrate, 2,3-dihydroxybenzoic acid, but also effectively catalyzes the decarboxylation of various other substituted salicylic acids. nih.govresearchgate.net Notably, this enzyme displays a preference for substrates like 3-fluorosalicylic acid, indicating that fluorinated analogs are recognized and processed in the active site. researchgate.net The active site of these metal-dependent decarboxylases, which often contain a Zn²⁺ or Mg²⁺ ion, chelates the substrate's carboxylate and adjacent hydroxyl group to facilitate the reaction. nih.govresearchgate.net The presence and position of substituents like fluorine can influence binding and catalytic efficiency. nih.gov

Table 2: Kinetic Parameters of 2,3-DHBD from Fusarium oxysporum for Various Substrates This table shows the enzyme's activity with its natural substrate and a related analog, demonstrating its capacity to process substituted benzoic acids.

| Substrate | k_cat (min⁻¹) | K_m (mM) | k_cat / K_m (mM⁻¹ min⁻¹) |

| 2,3-Dihydroxybenzoic acid | 223.3 | 1.1 | 203.0 |

| Catechol (Carboxylation) | 3.0 | 1.6 | 1.88 |

| Data represents the decarboxylation of substrates and the reverse carboxylation reaction of catechol. nih.govdaneshyari.com |

Enzyme-Mediated Carboxylation and Decarboxylation Studies of Analogs

A key feature of many benzoic acid decarboxylases is their ability to catalyze the reverse reaction: the carboxylation of phenolic compounds. nih.govnih.gov This reversible process, often termed a biocatalytic Kolbe-Schmitt reaction, allows for the enzymatic fixation of CO₂ onto an aromatic ring. nih.govnih.gov For instance, 2,3-DHBD enzymes can carboxylate catechol to produce 2,3-dihydroxybenzoic acid. nih.govdaneshyari.com Similarly, 2,6-dihydroxybenzoate (B8749050) decarboxylase can catalyze the regioselective carboxylation of 1,2-dihydroxybenzene (catechol) to form 2,3-dihydroxybenzoate. nih.govnih.gov

The direction of the reaction—decarboxylation or carboxylation—is highly dependent on reaction conditions, especially pH. nih.gov Decarboxylation is typically favored under acidic conditions (e.g., pH 5.0), while carboxylation is more efficient at alkaline pH (e.g., pH 8.6). nih.govresearchgate.net Studies on analogs have shown that these enzymes can process a wide range of substituted phenols and benzoic acids. The enzyme from Pandoraea sp., for example, can carboxylate phenol (B47542) and catechol to yield 4-hydroxybenzoate (B8730719) and 2,3-dihydroxybenzoate, respectively. nih.gov This broad substrate scope suggests that fluorinated catechols could potentially be carboxylated to produce fluorinated dihydroxybenzoic acids like this compound, highlighting the versatility of these enzymes in biotransformations.

Interactions with Biological Macromolecules (excluding human trials)

The fluorinated derivative of 2,3-dihydroxybenzoic acid, this compound, engages in specific interactions with biological macromolecules, primarily enzymes, which are fundamental to its biological activity.

The mechanism of action for this compound involves its ability to bind to the active sites of specific enzymes, thereby inhibiting their catalytic function. Research has identified that a primary target of this compound is the enzyme 2,3-dihydroxybenzoate-AMP ligase (EntE). This enzyme plays a critical role in the biosynthesis of siderophores, which are iron-chelating molecules essential for iron metabolism in many microorganisms. By interacting with and inhibiting this enzyme, this compound can disrupt microbial iron acquisition.

While the broader class of benzoic acid derivatives has been explored for various therapeutic applications, current research does not provide a specific link between this compound and the inhibition of matrix metalloproteinases (MMPs).

The binding affinity of this compound is significantly influenced by its structural components, particularly the hydroxyl groups and the fluorine atom, which are crucial for its specificity towards target enzymes. As noted, a key molecular target is 2,3-dihydroxybenzoate-AMP ligase (EntE), an essential enzyme in the enterobactin (B1671361) synthetase pathway in bacteria like E. coli. researchgate.net

While specific binding affinity data for the 6-fluoro derivative is not detailed in the available literature, studies on the parent compound, 2,3-dihydroxybenzoic acid (DHB), and its analogues provide valuable context. Kinetic analysis of EntE shows it proceeds via a bi-uni-uni-bi ping-pong mechanism. researchgate.netrsc.org The enzyme exhibits a Michaelis constant (Kₘ) of 2.5 μM for its natural substrate, DHB. researchgate.netrsc.org Furthermore, a hydrolytically stable analogue, 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS), acts as a slow-onset, tight-binding inhibitor of EntE with an apparent inhibition constant (Kᵢ) of 3.8 nM, demonstrating the potent interaction between the dihydroxybenzoyl scaffold and the enzyme's active site. researchgate.netrsc.org

Table 1: Kinetic and Inhibition Constants Related to 2,3-dihydroxybenzoate-AMP Ligase (EntE)

| Compound/Substrate | Constant Type | Value | Reference |

|---|---|---|---|

| 2,3-dihydroxybenzoic acid (DHB) | Kₘ | 2.5 μM | rsc.org, researchgate.net |

| ATP | Kₘ | 430 μM | rsc.org, researchgate.net |

| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | app Kᵢ | 3.8 nM | rsc.org, researchgate.net |

Antioxidant and Radical Scavenging Properties

The antioxidant potential of dihydroxybenzoic acids is a subject of significant scientific interest, with research focusing on the activity of various isomers and the underlying chemical mechanisms.

Studies on various isomers of dihydroxybenzoic acid (DHBA) have demonstrated significant antioxidant and radical-scavenging capabilities. The specific arrangement of the hydroxyl groups on the benzene ring plays a crucial role in this activity. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to quantify this potential. nih.gov

Research indicates that 2,3-dihydroxybenzoic acid is among the most potent antioxidants in this class. rsc.org In one study using the FRAP assay, 2,3-dihydroxybenzoic acid showed the strongest activity in reducing Fe³⁺ ions compared to other isomers.

Table 2: In vitro Antioxidant Activity of Selected Dihydroxybenzoic Acid Isomers

| Compound | Assay | Result |

|---|---|---|

| 2,3-Dihydroxybenzoic Acid | DPPH (% Inhibition at 50 μM) | High |

| 2,5-Dihydroxybenzoic Acid | DPPH (% Inhibition at 50 μM) | High |

| 3,4-Dihydroxybenzoic Acid | DPPH (% Inhibition at 50 μM) | High |

| 2,3-Dihydroxybenzoic Acid | FRAP (µM Fe²⁺ at 50 μM) | 173.79 |

| 2,5-Dihydroxybenzoic Acid | FRAP (µM Fe²⁺ at 50 μM) | 236.00 |

| 3,4-Dihydroxybenzoic Acid | FRAP (µM Fe²⁺ at 50 μM) | 44.22 |

| 2,3-Dihydroxybenzoic Acid | ABTS (% Inhibition at 50 μM) | 86.40 |

| 2,5-Dihydroxybenzoic Acid | ABTS (% Inhibition at 50 μM) | 80.11 |

This table compiles data from multiple sources to illustrate the relative antioxidant potential of different DHBA isomers.

The free radical scavenging activity of dihydroxybenzoic acids is understood to proceed through several key mechanisms, with the predominant pathway being highly dependent on the chemical environment, particularly the polarity of the solvent. rsc.orgmdpi.com The three primary mechanisms investigated are:

Hydrogen Atom Transfer (HAT) : In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (X•), neutralizing the radical and forming a stable antioxidant radical (ArO•). researchgate.net Theoretical studies using Density Functional Theory (DFT) have identified HAT as the most favorable and main reaction pathway for dihydroxybenzoic acids in non-polar media. rsc.org The bond dissociation enthalpy (BDE) is a key parameter for this mechanism; a lower BDE indicates a higher propensity for HAT. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT) : This two-step process involves the antioxidant first transferring an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (X⁻). This is followed by the transfer of a proton from the radical cation to the anion. The SET-PT mechanism is generally considered less favorable for dihydroxybenzoic acids in most solvents. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical to neutralize it. researchgate.netmdpi.com Studies have shown that SPLET is the predominant and more favored reaction mechanism for dihydroxybenzoic acids in polar environments like water. rsc.org

The environment plays a crucial role; HAT is favored in non-polar (lipid) media, while SPLET is the dominant mechanism in polar (aqueous) solutions at physiological pH. rsc.org

Role as a Chemical Building Block for Complex Molecules

This compound is recognized in chemical research as a valuable synthetic intermediate. Its unique structure, featuring a catechol group, a carboxylic acid, and a fluorine atom, makes it a useful precursor for the synthesis of more complex molecules and specialty chemicals.

The reactivity of the compound allows it to participate in several types of chemical reactions:

Oxidation : The two hydroxyl groups can be oxidized using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) to form quinones or other oxidized derivatives.

Reduction : The compound can undergo reduction, for instance with sodium borohydride (B1222165) (NaBH₄), to yield derivatives with different oxidation states.

Substitution : The fluorine atom on the aromatic ring can be replaced by other functional groups through nucleophilic substitution reactions, often facilitated by a base with nucleophiles such as amines or thiols.

This versatility makes this compound a key starting material in medicinal chemistry and organic synthesis for creating novel compounds with potential therapeutic applications.

Precursor in Total Synthesis of Natural Products (e.g., Angucycline Antibiotics)

The total synthesis of complex natural products is a cornerstone of organic chemistry, providing access to biologically active molecules that are often available in only minute quantities from their natural sources. Angucycline antibiotics, a large family of polyketide natural products, are characterized by their unique angularly fused tetracyclic framework and exhibit a broad spectrum of biological activities, including antibacterial and antitumor properties.